molecular formula C12H8Br2O B1625679 2,6-Dibromodiphenyl ether CAS No. 51930-04-2

2,6-Dibromodiphenyl ether

Cat. No. B1625679
CAS RN: 51930-04-2
M. Wt: 328 g/mol
InChI Key: MUVDKHMQIZJFTC-UHFFFAOYSA-N
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Description

2,6-Dibromodiphenyl ether (2,6-DBDE) is a halogenated organic compound that is used in a variety of scientific applications. It is a colorless, odorless, and crystalline solid at room temperature and is a member of the halogenated diphenyl ether family. Due to its chemical properties, 2,6-DBDE is used in a variety of scientific applications, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Environmental Biodegradation

2,6-Dibromodiphenyl ether: is a type of polybrominated diphenyl ether (PBDE) commonly used as a flame retardant. Environmental concerns arise due to its persistence and bioaccumulation. Research has shown that certain bacterial strains, like Cupriavidus sp. WS , can aerobically degrade lower brominated congeners of PBDEs . This degradation is crucial for mitigating environmental risks associated with these compounds.

Flame Retardancy in Consumer Products

As a flame retardant, 2,6-Dibromodiphenyl ether is added to various consumer products, including electronics, furnishings, and textiles. Its role is to reduce the risk of fire, contributing to consumer safety. The compound’s effectiveness in this application is well-documented and continues to be a significant area of use .

Toxicological Studies

Studies have explored the toxic effects of PBDEs like 2,6-Dibromodiphenyl ether on wildlife and humans. These compounds can cause neurodevelopmental toxicity and endocrine disruption. Understanding these effects is vital for assessing environmental and health risks .

Analytical Chemistry

In analytical chemistry, 2,6-Dibromodiphenyl ether serves as a reference compound for identifying and quantifying PBDEs in environmental samples. Its distinct chemical signature helps in tracking the distribution and concentration of flame retardants in various ecosystems .

Material Science

In material science, the compound’s properties are harnessed to enhance the flame resistance of polymers. This application is critical in developing safer building materials, automotive parts, and electronic components .

Bioremediation

The bioremediation potential of 2,6-Dibromodiphenyl ether involves using microorganisms to remove or neutralize pollutants in the environment. Research into bacterial degradation pathways opens up possibilities for cleaning up contaminated sites .

Aquatic Toxicology

Aquatic toxicology research investigates the impact of PBDEs on marine life. 2,6-Dibromodiphenyl ether’s bioaccumulative nature poses risks to aquatic organisms, making it an important subject of study to protect marine ecosystems .

Endocrine Disruption Research

2,6-Dibromodiphenyl ether is studied for its role as an endocrine disruptor. Research in this field examines how the compound interferes with hormone systems, which is crucial for understanding its broader ecological and health implications .

properties

IUPAC Name

1,3-dibromo-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVDKHMQIZJFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477016
Record name 1,3-Dibromo-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromodiphenyl ether

CAS RN

51930-04-2
Record name 2,6-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40RW2WP16L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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